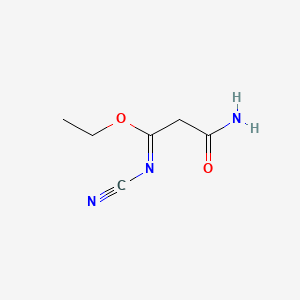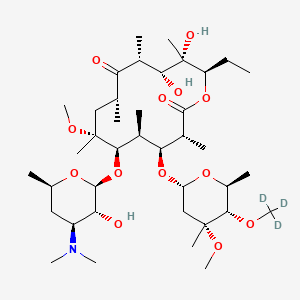![molecular formula C19H17N7O7 B13838764 N-[4-[[(2-Amino-1,4-dihydro-4-oxo-6-pteridinyl)carbonyl]amino]benzoyl]-L-glutamic Acid](/img/structure/B13838764.png)
N-[4-[[(2-Amino-1,4-dihydro-4-oxo-6-pteridinyl)carbonyl]amino]benzoyl]-L-glutamic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Oxofolic acid is a compound that functions as a key intermediate in the biosynthesis of tetrahydrofolate, a crucial coenzyme involved in one-carbon transfer reactions . It plays a significant role in the production of essential biomolecules such as nucleotides and amino acids . The molecular formula of 9-oxofolic acid is C19H17N7O7, and it has a molecular weight of 455.38 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-oxofolic acid involves the reaction of pteridine-6-carboxamides with appropriate reagents under controlled conditions . The process typically includes the use of solvents and catalysts to facilitate the reaction and achieve high yields.
Industrial Production Methods: Industrial production of 9-oxofolic acid may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. The process includes rigorous quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions: 9-Oxofolic acid undergoes various chemical reactions, including:
Reduction: It can be reduced to form tetrahydrofolate, which acts as a coenzyme in one-carbon transfer reactions.
Substitution: It can participate in substitution reactions to form derivatives used in various applications.
Common Reagents and Conditions: Common reagents used in these reactions include reducing agents such as sodium borohydride and catalysts like palladium on carbon . The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results.
Major Products Formed: The major products formed from these reactions include tetrahydrofolate and its derivatives, which are essential for DNA, RNA, and protein synthesis .
Applications De Recherche Scientifique
9-Oxofolic acid has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 9-oxofolic acid involves its participation in enzymatic reactions that lead to the formation of active folate coenzymes . These coenzymes are essential for various cellular processes, including the synthesis of DNA, RNA, and other important cellular components . The compound undergoes reduction to form tetrahydrofolate, which then acts as a coenzyme in the transfer of one-carbon units .
Comparaison Avec Des Composés Similaires
Folic Acid: A vitamin needed to synthesize DNA, conduct DNA repair, and methylate DNA.
Methotrexate: An antimetabolite and antifolate drug used in cancer chemotherapy.
Raltitrexed: A chemotherapy drug that inhibits thymidylate synthase.
Pralatrexate: A chemotherapy drug used to treat certain types of lymphoma.
Pemetrexed: A chemotherapy drug used to treat lung cancer and mesothelioma.
Uniqueness: 9-Oxofolic acid is unique in its role as an intermediate in the biosynthesis of tetrahydrofolate, making it crucial for the production of essential biomolecules . Its ability to participate in various chemical reactions and its wide range of applications in scientific research further highlight its significance .
Propriétés
Formule moléculaire |
C19H17N7O7 |
|---|---|
Poids moléculaire |
455.4 g/mol |
Nom IUPAC |
(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridine-6-carbonyl)amino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H17N7O7/c20-19-25-14-13(17(31)26-19)23-11(7-21-14)16(30)22-9-3-1-8(2-4-9)15(29)24-10(18(32)33)5-6-12(27)28/h1-4,7,10H,5-6H2,(H,22,30)(H,24,29)(H,27,28)(H,32,33)(H3,20,21,25,26,31)/t10-/m0/s1 |
Clé InChI |
HOYWIHISJSBZLW-JTQLQIEISA-N |
SMILES isomérique |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)C2=CN=C3C(=N2)C(=O)NC(=N3)N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C2=CN=C3C(=N2)C(=O)NC(=N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![tert-butyl N-[(3S)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B13838735.png)
![2-Bromo-4-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13838744.png)





